tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a dihydropyridine derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in solvents like THF or toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new drugs. The dihydropyridine ring is a common structural motif in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of complex organic materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate primarily involves its role as an intermediate in chemical reactions. The boronate ester group can form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The dihydropyridine ring can interact with biological targets such as calcium channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
The uniqueness of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate lies in its combination of a boronate ester group and a dihydropyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H28BNO4 |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h8,10,12H,9,11H2,1-7H3 |
InChI Key |
FSGUXFDCUOUPOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(C=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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